2-Isocyanatoethyl acetate

Übersicht

Beschreibung

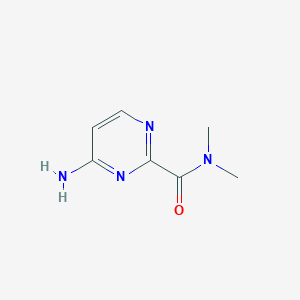

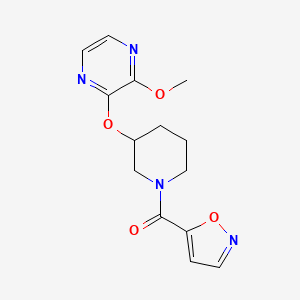

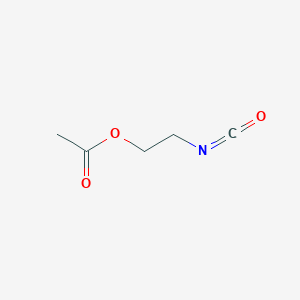

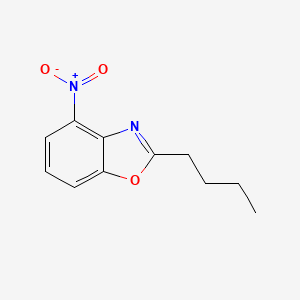

2-Isocyanatoethyl acetate is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 . It is also known by its IUPAC name, 2-isocyanatoethyl acetate .

Molecular Structure Analysis

The InChI code for 2-Isocyanatoethyl acetate is 1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 . This indicates that the molecule consists of a five-carbon backbone with an isocyanate group (-N=C=O) and an acetate group (-COOCH3) attached .

Chemical Reactions Analysis

Isocyanates, such as 2-Isocyanatoethyl acetate, are highly reactive and can undergo a variety of chemical reactions. They are particularly known for their reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

2-Isocyanatoethyl acetate is a liquid at room temperature . The compound has a refractive index of 1.422 .

Wissenschaftliche Forschungsanwendungen

- Role of 2-Isocyanatoethyl Acetate : It serves as a key building block for PU synthesis. When reacted with polyols, it forms the urethane linkage, resulting in PU materials with excellent mechanical and chemical properties .

- Role of 2-Isocyanatoethyl Acetate : It participates in the synthesis of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), a nicotine immunogen .

- Role of 2-Isocyanatoethyl Acetate : It contributes to the synthesis of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione derivatives .

Polyurethane Synthesis

Nicotine Immunogen Preparation

Imidazoquinazoline Derivatives

Carbamoyl-Tetrazine Derivatives

Wirkmechanismus

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Isocyanatoethyl acetate can participate in “click” reactions, specifically thiol-isocyanate reactions, to rapidly develop functional polymeric surfaces . These reactions involve the base-catalyzed reaction of thiols with isocyanates, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction .

Biochemical Pathways

The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols, results in the formation of urethane linkages, a key component in polyurethane structures .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its liquid form and low boiling point , may influence its absorption and distribution.

Result of Action

The compound’s ability to participate in “click” reactions and form thiourethanes suggests it could be used to modify surfaces at a molecular level .

Action Environment

The action, efficacy, and stability of 2-Isocyanatoethyl acetate can be influenced by environmental factors such as temperature and the presence of other reactive compounds. For instance, the base-catalyzed thiol-isocyanate reaction requires a basic environment . Furthermore, the presence of compounds with active hydrogen atoms can influence the compound’s reactivity .

Eigenschaften

IUPAC Name |

2-isocyanatoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSDMDPSGIXPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatoethyl acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)